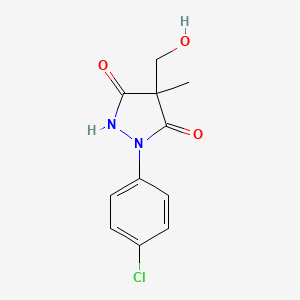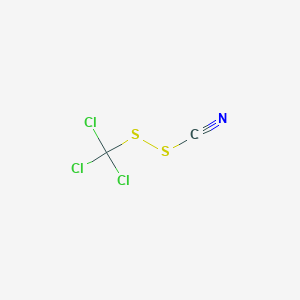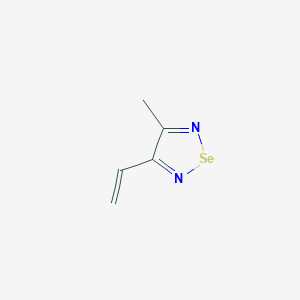![molecular formula C6H6N2O2 B14358631 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one CAS No. 92755-09-4](/img/structure/B14358631.png)
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system that includes an oxadiazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine 1-oxide with thiophosgene in ethanol solution in the presence of sodium bicarbonate . Another method includes heating ethyl N-2-pyridylcarbamate 1-oxide at 150°C . These reactions typically yield the desired compound with good stability at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and relatively mild reaction conditions makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: Substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Common reagents used in these reactions include thiophosgene, sodium bicarbonate, and ethanol . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as pyridine 1-oxide derivatives and pyridone derivatives .
Applications De Recherche Scientifique
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .
Comparaison Avec Des Composés Similaires
1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share a similar oxadiazole ring but differ in their substituents and overall structure.
1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Oxadiazole derivatives: These compounds have a different ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and biological properties that are not observed in other oxadiazole derivatives.
Propriétés
Numéro CAS |
92755-09-4 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
1,8a-dihydro-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-7-5-3-1-2-4-8(5)10-6/h1-5H,(H,7,9) |
Clé InChI |
WSFDACFGVBIGAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2NC(=O)ON2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)

![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)

![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)

![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)


![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)


